molecular formula C16H26O B12725105 2-Cyclohexen-1-ol, 3-methyl-5-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- CAS No. 71820-54-7

2-Cyclohexen-1-ol, 3-methyl-5-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-

Katalognummer: B12725105
CAS-Nummer: 71820-54-7
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: CEWHOLRJBQGQBR-KKUMJFAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol is a synthetic organic compound with the molecular formula C14H26O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a fragrance ingredient due to its pleasant odor, and it has been studied for its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol typically involves multiple steps. One common method starts with the preparation of a cyclopentenyl derivative, which is then subjected to various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to ensure compliance with regulations and minimize the impact on the environment .

Analyse Chemischer Reaktionen

Types of Reactions

5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the efficiency and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets, such as olfactory receptors. As an agonist of the olfactory receptor OR2AT4, it can stimulate these receptors, leading to various biological effects. For example, it has been shown to enhance hair growth by decreasing apoptosis and increasing the production of growth factors like IGF-1. Additionally, it can promote wound healing by stimulating keratinocytes and other cell types involved in the repair process .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

71820-54-7

Molekularformel

C16H26O

Molekulargewicht

234.38 g/mol

IUPAC-Name

(1R,5R)-3-methyl-5-[[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]methyl]cyclohex-2-en-1-ol

InChI

InChI=1S/C16H26O/c1-11-7-13(10-15(17)8-11)9-14-6-5-12(2)16(14,3)4/h5,8,13-15,17H,6-7,9-10H2,1-4H3/t13-,14-,15-/m0/s1

InChI-Schlüssel

CEWHOLRJBQGQBR-KKUMJFAQSA-N

Isomerische SMILES

CC1=C[C@@H](C[C@@H](C1)C[C@@H]2CC=C(C2(C)C)C)O

Kanonische SMILES

CC1=CC(CC(C1)CC2CC=C(C2(C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.